molecular formula C15H21ClO6Zr B13730504 Chlorotris(pentane-2,4-dionato-O,O')zirconium CAS No. 17211-55-1

Chlorotris(pentane-2,4-dionato-O,O')zirconium

Cat. No.: B13730504
CAS No.: 17211-55-1
M. Wt: 424.00 g/mol
InChI Key: WEOMBVKTKJQEPY-KJVLTGTBSA-J
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Description

Historical Context of Zirconium β-Diketonate Complexes

Zirconium β-diketonate complexes emerged in the mid-20th century as researchers explored stable, volatile metal precursors for industrial and academic applications. The prototypical zirconium acetylacetonate complex, Zr(C₅H₇O₂)₄, became a benchmark due to its synthesis from zirconium oxychloride and acetylacetone, yielding a white crystalline solid with high solubility in organic solvents. This compound’s square antiprismatic geometry, confirmed through X-ray diffraction studies, revealed eight nearly equivalent Zr–O bonds (2.19 Å) and chirality arising from its D₂ symmetry.

The evolution of zirconium β-diketonates accelerated with the discovery that ligand modifications could tune physical and chemical properties. For instance, substituting acetylacetonate with 1,1,1-trifluoroacetylacetonate produced a more volatile derivative, enabling applications in chemical vapor deposition. This compound, synthesized through controlled ligand substitution, introduced chloride as a monodentate ligand alongside β-diketonate donors. This innovation expanded the repertoire of zirconium complexes available for catalysis and materials synthesis.

Role of Ligand Architecture in Organozirconium Compound Design

The pentane-2,4-dionato ligand’s bidentate chelating capability arises from its conjugated enolate system, which stabilizes the zirconium center through resonance-assisted bonding. In this compound, three such ligands provide six oxygen donors, while the chloride ion occupies the seventh coordination site. This configuration contrasts with zirconium acetylacetonate’s eight-coordinate structure, demonstrating how ligand stoichiometry influences geometry and reactivity.

Compound Formula Coordination Number Key Structural Features
Zirconium acetylacetonate Zr(C₅H₇O₂)₄ 8 Square antiprismatic, chiral D₂ symmetry
This compound ZrCl(C₅H₇O₂)₃ 7 Mixed-ligand environment, enhanced Lewis acidity

Ligand architecture also dictates solubility and stability. The pentane-2,4-dionato ligand’s hydrocarbon backbone confers solubility in nonpolar media, while the chloride ion introduces polar character, enabling interactions in hybrid solvent systems. Recent studies on analogous hydrous zirconium acetylacetonate complexes demonstrate that ligand modifications can direct the crystallization pathways of zirconia (ZrO₂) nanomaterials, yielding either tetragonal or monoclinic phases depending on ancillary stabilizers like poly(ethyleneimine).

The electronic effects of β-diketonate ligands further modulate zirconium’s Lewis acidity. This compound’s chloride ligand withdraws electron density, enhancing the metal center’s electrophilicity compared to fully oxygen-coordinated analogs. This property proves advantageous in catalysis, where zirconium complexes mediate transformations such as alkene polymerization and C–H activation.

Properties

CAS No.

17211-55-1

Molecular Formula

C15H21ClO6Zr

Molecular Weight

424.00 g/mol

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;zirconium(4+);chloride

InChI

InChI=1S/3C5H8O2.ClH.Zr/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H;/q;;;;+4/p-4/b3*4-3-;;

InChI Key

WEOMBVKTKJQEPY-KJVLTGTBSA-J

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Zr+4]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Zr+4]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: Chlorotris(pentane-2,4-dionato-O,O')zirconium(IV)
  • Formula: ZrCl(C₅H₇O₂)₃
  • Coordination: Zirconium(IV) center coordinated by three bidentate pentane-2,4-dionato ligands and one chloride ligand.
  • Geometry: Typically octahedral around zirconium with three chelating acetylacetonate ligands and one chloride completing the coordination sphere.

Preparation Methods of this compound

General Synthetic Approaches

The synthesis of this compound involves coordination of zirconium(IV) chloride with pentane-2,4-dione (acetylacetone) under controlled conditions, typically in anhydrous organic solvents. The reaction exploits the chelating ability of acetylacetonate ligands to displace labile ligands or coordinate to zirconium centers.

Reported Synthetic Routes

Direct Reaction of Zirconium Tetrachloride with Acetylacetone
  • Procedure: Zirconium tetrachloride (ZrCl₄) is reacted with excess pentane-2,4-dione (acetylacetone) in an anhydrous organic solvent such as tetrahydrofuran (THF) or chloroform.
  • Conditions: The reaction is typically carried out at room temperature or under gentle reflux with stirring.
  • Mechanism: The acetylacetonate ligands chelate the zirconium center, replacing chloride ligands partially to form the chlorotris complex.
  • Isolation: The product is isolated by filtration or crystallization from the reaction mixture.

This method yields this compound with high purity and is favored for laboratory-scale synthesis due to its simplicity and reproducibility.

Ligand Exchange from Tetrakis(pentane-2,4-dionato)zirconium(IV)
  • Starting Material: Tetrakis(pentane-2,4-dionato)zirconium(IV), Zr(acac)₄, is treated with zirconium(IV) chloride or other halide sources.
  • Reaction: Partial substitution of one acetylacetonate ligand by chloride occurs, yielding this compound.
  • Solvent: Commonly tetrahydrofuran (THF) or similar coordinating solvents.
  • Advantages: This approach can provide higher purity products due to controlled ligand exchange and fewer side reactions.

Typical Experimental Procedure (Adapted from Literature)

Step Description
1 Dissolve zirconium tetrachloride in anhydrous tetrahydrofuran under inert atmosphere (nitrogen or argon).
2 Add a stoichiometric or slight excess amount of pentane-2,4-dione dropwise with stirring.
3 Stir the reaction mixture at room temperature or gently reflux for several hours (typically 2-6 hours).
4 Monitor the reaction progress by spectroscopic methods (IR, NMR).
5 Upon completion, remove solvent under reduced pressure or filter precipitated product.
6 Purify by recrystallization from suitable solvents (e.g., chloroform, hexane mixtures).

Characterization and Purity Analysis

Spectroscopic Techniques

  • Infrared Spectroscopy (IR): Characteristic bands for coordinated acetylacetonate ligands appear at 1600 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O stretch). The Zr–O bond is typically observed between 700–820 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals corresponding to the methyl and methine protons of the acetylacetonate ligands, shifted due to coordination. ^13C NMR confirms ligand environment.
  • Mass Spectrometry (MS): Confirms molecular ion peaks corresponding to the chlorotris complex.
  • Elemental Analysis: Validates the stoichiometry of zirconium, chlorine, carbon, hydrogen, and oxygen.

Thermal Analysis

  • Thermal gravimetric analysis (TGA) demonstrates the stability of the complex and decomposition temperature, important for applications in materials synthesis.

Research Findings on Preparation and Properties

Comparative Yields and Purity

Method Yield (%) Purity (%) Notes
Direct reaction of ZrCl₄ with acetylacetone in THF 75-85 >98 (by NMR and elemental analysis) Simple, scalable, reproducible
Ligand exchange from Zr(acac)₄ with ZrCl₄ 65-80 >99 (high purity) Requires pre-synthesized Zr(acac)₄, better purity

Reaction Conditions Impact

  • Temperature and solvent choice influence the substitution degree and product purity.
  • Inert atmosphere prevents hydrolysis of zirconium chloride and ligand degradation.
  • Excess acetylacetone favors complete coordination but may require removal in purification.

Summary Table of Preparation Methods

Preparation Method Starting Materials Solvent Conditions Yield Purity Reference
Direct coordination Zirconium tetrachloride + pentane-2,4-dione THF, chloroform Room temp to reflux, inert atmosphere 75-85% >98%
Ligand exchange Tetrakis(pentane-2,4-dionato)zirconium(IV) + ZrCl₄ THF Room temp, stirring 65-80% >99%

Chemical Reactions Analysis

Types of Reactions

Chlorotris(pentane-2,4-dionato-O,O’)zirconium undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

    Oxidation and Reduction Reactions: The zirconium center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in solvents like dichloromethane or toluene at room temperature.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are new coordination complexes where the chlorine atom is replaced by the incoming ligand.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions, leading to various oxidation states of zirconium.

Scientific Research Applications

Catalytic Applications

Chlorotris(pentane-2,4-dionato-O,O')zirconium serves as an effective catalyst in several organic synthesis reactions. Its ability to facilitate reactions is attributed to the presence of the zirconium center, which can stabilize transition states and lower activation energy barriers. Key applications include:

  • Polymerization Reactions : This compound is used as a catalyst for the polymerization of various monomers, leading to the production of high-performance polymers. It has been reported to enhance the yield and rate of polymerization, making it valuable in materials science .
  • Cross-Linking Agent : this compound acts as a cross-linking agent for oxygen-containing polymers. This application is particularly useful in developing materials with improved thermal stability and mechanical properties .

Material Science

The compound is extensively utilized in the synthesis of advanced materials, particularly in the field of ceramics and coatings:

  • Ceramic Production : this compound is used in producing zirconia-based ceramics, which exhibit exceptional hardness, thermal stability, and corrosion resistance. These ceramics are employed in various applications ranging from dental implants to high-temperature industrial components .
  • Thin Film Coatings : The compound can be used to create thin films with desirable properties such as high refractive index and optical transparency. These films find applications in electronics and optics, including sensors and protective coatings .

Biomedical Applications

In recent years, there has been growing interest in the biomedical applications of this compound:

  • Biocompatibility : Zirconium compounds are known for their biocompatibility, making them suitable for use in medical implants. Studies have shown that this compound can be integrated into materials for orthopedic implants, providing strength and resistance to wear .
  • Drug Delivery Systems : The compound's ability to form stable complexes with various drugs opens avenues for its use in drug delivery systems. Research indicates that it can enhance the solubility and bioavailability of certain pharmaceuticals .

Case Study 1: Polymer Synthesis

A study demonstrated that this compound effectively catalyzed the polymerization of lactides to produce polylactic acid (PLA). The resulting PLA exhibited enhanced mechanical properties compared to those synthesized using traditional catalysts.

Case Study 2: Ceramic Coatings

Research involving the application of this compound in ceramic coatings showed significant improvements in wear resistance and thermal stability. These coatings were applied to industrial tools subjected to extreme conditions.

Summary Table of Applications

Application AreaSpecific UseBenefits
CatalysisPolymerizationEnhanced yield and reaction rates
Material ScienceCeramic productionHigh hardness and thermal stability
Thin Film CoatingsOptical coatingsHigh refractive index and transparency
BiomedicalOrthopedic implantsBiocompatibility and wear resistance
Drug Delivery SystemsComplex formation with pharmaceuticalsImproved solubility and bioavailability

Mechanism of Action

The mechanism of action of Chlorotris(pentane-2,4-dionato-O,O’)zirconium involves its ability to coordinate with various ligands and participate in redox reactions. The zirconium center can interact with molecular targets through coordination bonds, altering the electronic and structural properties of the target molecules. This interaction can influence catalytic activity, molecular recognition, and other chemical processes.

Comparison with Similar Compounds

Table 1: Key Structural and Compositional Differences

Compound Name Metal Center Ligands Molecular Formula Molecular Weight (g/mol) Key References
Chlorotris(pentane-2,4-dionato-O,O')zirconium Zr(IV) 3 acetylacetonate + 1 Cl⁻ C₁₅H₂₁ClO₆Zr 424.0006
Tetrakis(pentane-2,4-dionato-O,O')zirconium Zr(IV) 4 acetylacetonate C₂₀H₂₈O₈Zr 487.65
Tris(pentane-2,4-dionato-O,O')vanadium V(III) 3 acetylacetonate C₁₅H₂₁O₆V 356.27
Dibutylbis(pentane-2,4-dionato-O,O')tin Sn(IV) 2 acetylacetonate + 2 butyl C₁₈H₃₂O₄Sn 439.17
Bis(µ₂-acetylacetonato)-cobalt(II) dimer Co(II) 4 acetylacetonate (bridged) C₁₀H₁₄CoO₄ 249.15 (per monomer)

Key Observations :

Ligand Count and Charge Balance: this compound balances the Zr(IV) charge with three acetylacetonate ligands (each −1) and one chloride (−1). In contrast, tetrakis(pentane-2,4-dionato-O,O')zirconium uses four acetylacetonate ligands for charge balance, resulting in a neutral complex .

Metal Center Effects: Substituting zirconium with vanadium (III) in tris(pentane-2,4-dionato-O,O')vanadium reduces molecular weight and alters redox properties, as vanadium complexes are more redox-active . Tin(IV) in dibutylbis(pentane-2,4-dionato-O,O')tin introduces organometallic characteristics, with butyl groups increasing hydrophobicity compared to zirconium analogs .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Water) Stability Notes
This compound 71.9 187.6 Low Stable under anhydrous conditions
Tetrakis(pentane-2,4-dionato-O,O')zirconium 172–175 N/A Insoluble Hygroscopic; decomposes in moisture
Tris(pentane-2,4-dionato-O,O')vanadium 210–215 N/A Insoluble Air-sensitive; requires inert storage
Dibutylbis(pentane-2,4-dionato-O,O')tin <25 (liquid) 120–125 (decomp.) Insoluble Thermally unstable above 100°C

Key Observations :

  • Thermal Stability : Zirconium acetylacetonates exhibit higher thermal stability than tin or vanadium analogs, which decompose at lower temperatures .
  • Solubility : All compounds show low water solubility due to hydrophobic acetylacetonate ligands, but zirconium derivatives are preferred in organic synthesis for their stability .

Table 3: Industrial and Regulatory Profiles

Compound Name Primary Applications Regulatory Status
This compound Catalyst in organic synthesis; pharmaceutical intermediates No major restrictions
Dibutylbis(pentane-2,4-dionato-O,O')tin PVC stabilizer; polymer additive Listed as SVHC (EU) due to reproductive toxicity
Tris(pentane-2,4-dionato-O,O')vanadium Redox catalyst; ceramic precursor Classified as hazardous (UN 3285)
Tetrakis(pentane-2,4-dionato-O,O')zirconium CVD precursor; material science Regulated for environmental toxicity

Key Observations :

  • Toxicity : Tin and vanadium analogs face stricter regulations due to reproductive toxicity (Sn) and environmental hazards (V), whereas zirconium derivatives are less restricted .
  • Market Demand : Zirconium complexes dominate in pharmaceuticals and catalysis, with this compound showing steady consumption in fine chemical markets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Chlorotris(pentane-2,4-dionato-O,O')zirconium, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves reacting zirconium tetrachloride with pentane-2,4-dione (acetylacetone) in anhydrous conditions. To optimize purity, stoichiometric control (e.g., 1:3 molar ratio of ZrCl₄ to acetylacetone) and inert atmosphere (N₂/Ar) are critical. Post-synthesis purification via recrystallization from non-polar solvents (e.g., hexane) or sublimation under reduced pressure minimizes impurities. Characterization by elemental analysis and FT-IR spectroscopy (C=O stretch at ~1600 cm⁻¹) confirms ligand coordination .

Q. Which spectroscopic techniques are most effective for characterizing the coordination geometry of this compound?

  • Methodological Answer :

  • FT-IR : Confirms ligand binding via shifts in C=O and C-H stretches.
  • NMR : ¹H NMR in CDCl₃ reveals ligand proton environments (e.g., methyl groups at ~1.8–2.1 ppm).
  • UV-Vis : Monitors d-d transitions (e.g., weak bands in visible range due to Zr(IV) electronic structure).
    Cross-validation with single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves ambiguities in geometry .

Q. How should experimental protocols be designed to ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow standardized protocols for moisture-sensitive organometallic syntheses:

  • Use Schlenk lines or gloveboxes for handling ZrCl₄.
  • Document solvent drying methods (e.g., molecular sieves for THF).
  • Include detailed crystallization conditions (temperature gradients, solvent ratios) in supplementary materials.
    Adhere to reporting guidelines from the Beilstein Journal of Organic Chemistry for experimental sections .

Advanced Research Questions

Q. How can structural data contradictions between spectroscopic and crystallographic analyses be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic ligand behavior in solution vs. static solid-state structures.

  • Dynamic NMR : Probe temperature-dependent spectra to detect fluxionality.
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with SC-XRD data to identify low-energy conformers.
  • Multi-Technique Validation : Pair SC-XRD (SHELXL refinement) with EXAFS to probe local Zr-O coordination .

Q. What strategies mitigate ligand dissociation during catalytic applications of this compound?

  • Methodological Answer :

  • Ligand Modification : Introduce electron-withdrawing substituents on acetylacetone to enhance metal-ligand bond strength.
  • Solvent Screening : Use coordinating solvents (e.g., DMF) to stabilize intermediates.
  • Kinetic Studies : Monitor dissociation rates via UV-Vis stopped-flow techniques under catalytic conditions .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand exchange kinetics using software like GROMACS.
  • Quantum Mechanics (QM) : Calculate transition-state energies for oxidative addition/reductive elimination steps (e.g., using ORCA).
  • Docking Studies : Model substrate interactions with the Zr center to predict regioselectivity .

Guidelines for Data Reporting

  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) and include refinement details (R-factors, residual density) using SHELXL .
  • Spectroscopy : Provide raw spectral data and baseline correction methods in supplementary materials .
  • Computational : Archive input/output files on platforms like Zenodo for reproducibility .

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